6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Overview
Description
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, also known as 8-azabenzonorbornadiene, is a bicyclic organic compound which has been studied for its potential applications in synthetic chemistry. It has been used as a starting material in the synthesis of various other compounds, as well as in the study of the mechanism of action of organic compounds. It is also used as a building block in organic synthesis. In
Scientific Research Applications
Hedgehog Signaling Pathway Inhibitors
- Application Summary: A novel series of hedgehog signaling pathway inhibitors were designed by replacing the pyrimidine nucleus of earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold .
- Methods of Application: The exact methods of application or experimental procedures are not detailed in the source. However, the design of these inhibitors involved the replacement of the pyrimidine nucleus of earlier reported compounds .
- Results or Outcomes: Among this new class of hedgehog signaling pathway inhibitors, compounds 14 and 18 exhibited promising potency in vitro compared to GDC-0449 .
Bcl-xL Protein Inhibitors
- Application Summary: The compound is used as a Bcl-xL protein inhibitor for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
- Methods of Application: The exact methods of application or experimental procedures are not detailed in the source. However, the description discloses the preparation of exemplary compounds .
- Results or Outcomes: The pharmacological studies with relevant data are mentioned in the source, but the exact quantitative data or statistical analyses are not provided .
Bcl-xL Protein Inhibitors
- Application Summary: The compound is used as a Bcl-xL protein inhibitor for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
- Methods of Application: The exact methods of application or experimental procedures are not detailed in the source. However, the description discloses the preparation of exemplary compounds .
- Results or Outcomes: The pharmacological studies with relevant data are mentioned in the source, but the exact quantitative data or statistical analyses are not provided .
Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application: The exact methods of application or experimental procedures are not detailed in the source. However, the description discloses the preparation of exemplary compounds .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Bcl-xL Protein Inhibitors
- Application Summary: The compound is used as a Bcl-xL protein inhibitor for use as pro-apoptotic agents for treating cancer, autoimmune diseases or immune system diseases .
- Methods of Application: The exact methods of application or experimental procedures are not detailed in the source. However, the description discloses the preparation of exemplary compounds .
- Results or Outcomes: The pharmacological studies with relevant data are mentioned in the source, but the exact quantitative data or statistical analyses are not provided .
Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application: The exact methods of application or experimental procedures are not detailed in the source. However, the description discloses the preparation of exemplary compounds .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
properties
IUPAC Name |
5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXQSZIQIJHKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=O)C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497105 | |
Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one | |
CAS RN |
67046-22-4 | |
Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.